2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol)
Description
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) is a chemical compound with a pyridine ring substituted at the 2 and 6 positions by propan-2-ol groups. This compound is known for its ability to act as a ligand, forming complexes with various metals. It is used in various fields of scientific research due to its unique chemical properties.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-10(2,13)8-6-5-7-9(12-8)11(3,4)14/h5-7,13-14H,1-4H3 |
InChI Key |
QKLAUGQRUKPOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) typically involves the reaction of pyridine-2,6-dicarboxylic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield pyridine-2,6-dicarboxylic acid, while reduction with lithium aluminum hydride can produce 2,2’-(Pyridine-2,6-diyl)bis(propan-1-ol) .
Scientific Research Applications
Pharmaceutical Applications
Lead Compound in Drug Development
Due to its structural characteristics, 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) has emerged as a promising lead compound in drug development. The presence of the pyridine moiety allows for interactions with biological targets, which can lead to the development of novel therapeutic agents. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and antifungal properties .
Case Study: Antimicrobial Activity
In a study investigating the antimicrobial properties of pyridine derivatives, 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) demonstrated effective inhibition against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell death. Further studies are necessary to elucidate the exact biological mechanisms and efficacy compared to existing antibiotics.
Catalytic Applications
Catalyst in Oxygen Evolution Reactions
Recent research has highlighted the role of 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) as a ligand in manganese complexes for oxygen evolution reactions. These reactions are crucial for water-splitting technologies aimed at renewable energy production. The complex formed with manganese exhibited sustained catalytic activity over extended periods (up to 160 hours), showcasing the compound's potential in energy applications .
| Catalyst | Ligand | Activity Duration |
|---|---|---|
| Manganese Complex | 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) | 160+ hours |
Agricultural Applications
Antimicrobial Properties in Agriculture
The compound also shows promise in agricultural applications due to its antimicrobial properties. It can be utilized as a biopesticide or fungicide to protect crops from pathogens. Research indicates that formulations containing 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) can effectively reduce disease incidence in various crops while being less harmful to beneficial organisms.
Mechanism of Action
The mechanism by which 2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) exerts its effects involves its ability to coordinate with metal ions. The pyridine nitrogen and the hydroxyl oxygen atoms act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: This compound has a similar structure but with only one propan-2-ol group.
2,2’-(Pyridine-2,6-diyl)bis(propan-1-ol): This compound differs in the position of the hydroxyl groups and has different reactivity and applications.
2,2’-(Bipyridine-6,6’-diyl)bis(propan-2-ol): This compound has a bipyridine structure and is used in similar applications but has different coordination properties.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(propan-2-ol) is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with a wide range of metal ions. This makes it particularly useful in catalytic and biochemical applications .
Biological Activity
2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol), commonly referred to as a bis-alcohol compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
The molecular formula of 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) is , with a molecular weight of 232.28 g/mol. Its structure features two propan-2-ol groups connected by a pyridine moiety, which may influence its biological interactions.
Antibacterial Activity
Research has demonstrated that compounds similar to 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) exhibit significant antibacterial properties. For instance, studies on pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 125 µg/mL for pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 75 |
| 2 | E. coli | <125 |
| 3 | Pseudomonas aeruginosa | 150 |
Antifungal Activity
In vitro studies have indicated that the compound possesses antifungal activity against several pathogenic fungi. The effectiveness is often measured in terms of the MIC against fungal strains such as Candida albicans. For example, certain pyridine derivatives have demonstrated antifungal activity with MIC values ranging from 50 to 100 µg/mL .
Anticancer Properties
The anticancer potential of 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) has been explored through various cell line assays. Notably, it has been tested against breast cancer and leukemia cell lines. The results indicated that the compound inhibits cell proliferation effectively at concentrations as low as 10 µM, showing promise as a lead compound for further drug development .
The biological activity of 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol) can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial and fungal metabolism.
- Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in pathogens.
Study on Antibacterial Efficacy
A study conducted by researchers at a university laboratory evaluated the antibacterial effects of various pyridine derivatives. Among these was 2,2'-(Pyridine-2,6-diyl)bis(propan-2-ol), which showed significant inhibition against Staphylococcus aureus, supporting its potential use in developing new antibacterial agents .
Study on Anticancer Activity
Another pivotal study assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells .
Q & A
Basic Question: What are the most reliable synthetic routes for 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol), and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridine-2,6-dicarboxylic acid derivatives may react with propan-2-ol under acidic or basic conditions. A reference method involves stirring precursors (e.g., pyridine-2,6-diamine derivatives) with ketones or alcohols in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours . Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring by TLC and HPLC (C18 columns, acetonitrile/water gradient) to isolate isomers or byproducts .
Basic Question: What safety protocols are critical when handling 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol) in laboratory settings?
Methodological Answer:
The compound’s GHS classification (based on analogs) includes skin/eye irritation (Category 2) and acute toxicity (oral, Category 3). Key protocols:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol formation during weighing or reflux .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels.
- Storage : In airtight containers under nitrogen, away from oxidizers, at 2–8°C .
Basic Question: How is structural confirmation achieved for 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol) and its derivatives?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Data refinement uses SHELXL .
- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, hydroxyl protons at δ 1.5–2.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 251.3) .
Advanced Question: How does 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol) function as a ligand in transition-metal complexes, and what factors influence coordination geometry?
Methodological Answer:
The compound acts as a tridentate ligand via its pyridine nitrogen and two hydroxyl groups. Coordination geometry (octahedral vs. square planar) depends on:
- Metal Ion : Hard acids (e.g., Fe) favor hydroxyl binding, while soft acids (e.g., Ru) prefer pyridine nitrogen .
- pH : Deprotonation of hydroxyl groups at pH > 7 enhances chelation stability.
- Solvent : Polar solvents (e.g., MeCN) stabilize charged complexes, while nonpolar solvents favor neutral species .
Characterization via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) validates electronic effects .
Advanced Question: What strategies resolve contradictions in catalytic activity data for metal complexes derived from this ligand?
Methodological Answer:
Discrepancies in catalytic performance (e.g., turnover frequency) arise from:
- Steric Effects : Bulky substituents on the pyridine ring hinder substrate access. Computational modeling (DFT, B3LYP/6-31G*) predicts steric maps .
- Counterion Effects : Non-coordinating ions (BF) enhance activity vs. coordinating ions (NO) .
- Experimental Design : Control O/moisture levels using Schlenk techniques. Replicate trials with standardized substrate ratios (e.g., 1:100 catalyst:substrate) reduce variability .
Advanced Question: How is this compound applied in designing functional materials (e.g., sensors or MOFs)?
Methodological Answer:
- Sensor Design : The ligand’s hydroxyl groups bind to lanthanides (e.g., Tb) in sol-gel matrices for humidity sensors. Adsorption isotherms (e.g., BET analysis) correlate with photonic responses .
- MOF Synthesis : React with Zn(NO) in DMF under solvothermal conditions (120°C, 48 hr) to form porous frameworks. Porosity is confirmed by N adsorption at 77 K .
- Nanoparticle Hybrids : Ligand-functionalized Au NPs show plasmonic shifts (~520 nm) upon analyte binding. TEM and DLS monitor size distribution .
Advanced Question: What computational methods predict the ligand’s binding affinity for biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina screens against protein targets (e.g., kinases). Force fields (AMBER) optimize binding poses using Gibbs free energy calculations .
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
